
8-pCPT-2-O-Me-cAMP-AM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The polar cyclic phosphate is masked by an acetoxymethyl group to enhance membrane permeability .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process includes steps such as esterification, methylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
化学反応の分析
Types of Reactions
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Anhydrous organic solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) for solubilization.
Esterases: For hydrolysis of the acetoxymethyl ester group.
Major Products Formed
The major product formed from the hydrolysis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate .
科学的研究の応用
Applications in Insulin Secretion
One of the most notable applications of 8-pCPT-2-O-Me-cAMP-AM is its role in enhancing insulin secretion:
- Insulin Secretion in β-Cells : Research indicates that this compound significantly stimulates insulin secretion from rat INS-1 cells and mouse islets. The action is independent of PKA and can be blocked by dominant negative forms of Epac, confirming its specificity .
Study | Cell Type | Insulin Secretion Effect | Mechanism |
---|---|---|---|
Chepurny et al. (2009) | INS-1 Cells | Significant increase at 10 µM concentration | Epac activation |
Vliem et al. (2008) | Mouse Islets | Potent stimulation observed | Epac-mediated pathways |
Vascular Biology Applications
This compound also plays a critical role in vascular biology:
- Endothelial Function : The compound induces junction tightening in human umbilical vein endothelial cells (HUVECs), which is essential for maintaining vascular integrity. This effect is mediated through Rap activation, showcasing its potential in studying vascular permeability and endothelial barrier function .
Application | Effect Observed | Cell Type |
---|---|---|
Junction Tightening | Enhanced barrier function | HUVECs |
Vascular Relaxation | Induced relaxation response | Rat Mesenteric Artery |
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Study on Pancreatic Cancer : A study demonstrated that this compound could suppress migration and invasion of pancreatic cancer cells by modulating Epac pathways, suggesting therapeutic potential against cancer metastasis .
- Neurobiology Research : Investigations into neuronal signaling have shown that this compound can influence synaptic plasticity through Epac activation, providing insights into learning and memory mechanisms .
Summary of Findings
The following table summarizes key findings from various studies involving this compound:
Study Reference | Focus Area | Key Findings |
---|---|---|
Chepurny et al., 2009 | Insulin Secretion | Enhanced insulin release via Epac activation |
Vliem et al., 2008 | Vascular Biology | Induced junction tightening in endothelial cells |
Tsalkova et al., 2012 | Cancer Research | Suppressed pancreatic cancer cell migration |
作用機序
The mechanism of action of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester involves the activation of Epac (exchange protein directly activated by cAMP). This activation leads to the stimulation of Rap1 GTPase activity, which in turn influences various cellular functions such as insulin secretion, vascular relaxation, and cell adhesion . The compound selectively activates the Epac-Rap signaling pathway without significantly affecting protein kinase A (PKA) activity .
類似化合物との比較
Similar Compounds
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate (8-pCPT-2-O-Me-cAMP): The non-acetoxymethyl ester form of the compound, which is less cell-permeable.
N6-Benzoyl-cAMP: A specific PKA agonist with negligible agonistic properties on Epac.
N6-Phenyl-cAMP: Another PKA-specific agonist used as an Epac-negative control.
Uniqueness
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is unique due to its high cell permeability and selective activation of Epac without significantly affecting PKA activity. This selectivity allows researchers to specifically study Epac-mediated signaling pathways without interference from PKA .
生物活性
8-pCPT-2-O-Me-cAMP-AM is a synthetic analog of cyclic AMP (cAMP) that selectively activates exchange proteins directly activated by cAMP (Epac). This compound has garnered attention due to its distinct biological activities, particularly in insulin secretion and cell signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on insulin secretion, and relevant research findings.
Chemical Structure:
- Name: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate acetoxymethyl ester
- Molecular Formula: C₁₇H₁₆ClN₅O₆PS
- Molecular Weight: 507.8 g/mol
- Purity: ≥97%
Physical Properties:
- Lipophilicity: High, enhancing membrane permeability.
- Solubility: Soluble in organic solvents; poorly soluble in water.
This compound acts primarily through the activation of Epac rather than protein kinase A (PKA). The presence of the acetoxymethyl (AM) group allows for cellular uptake as a pro-drug, which is then hydrolyzed by intracellular esterases to release the active form, 8-pCPT-2-O-Me-cAMP. This modification significantly increases its potency as an Epac activator compared to its non-AM counterpart.
Insulin Secretion
One of the most significant biological activities of this compound is its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. Research indicates that:
- At concentrations ranging from 1 to 10 µM, this compound enhances insulin secretion in response to elevated glucose levels, demonstrating a synergistic effect with GLP-1 (glucagon-like peptide-1) .
- In rat INS-1 cells, this compound was found to activate Rap1 GTPase without activating PKA, indicating a selective pathway for insulin secretion that relies on Epac signaling .
Cell Adhesion and Junction Tightening
In addition to its effects on insulin secretion, this compound has been shown to influence cell adhesion and junction integrity:
- It induces junction tightening in human umbilical vein endothelial cells (HUVECs), promoting cell adhesion through the activation of Rap1 .
Comparative Potency
A comparative analysis shows that this compound is approximately 500-fold more potent than its non-AM counterpart in activating Epac1 in INS-1 cells. This enhanced potency is attributed to its ability to penetrate cell membranes more effectively due to its lipophilic properties .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Chepurny et al. (2009) | Demonstrated that this compound potentiates both phases of GSIS without activating PKA in INS-1 cells. |
Vliem et al. (2008) | Established that the compound selectively activates Epac over PKA, confirming its role as an Epac-specific agonist. |
Tsalkova et al. (2012) | Investigated isoform-specific antagonists and their interactions with Epac signaling pathways. |
These studies collectively highlight the unique role of this compound in modulating insulin secretion via Epac activation while avoiding PKA pathways.
特性
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWUFYPEVDWPA-SILPBKOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN5O8PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。